5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-ethoxybenzoyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole typically involves the following steps:
Formation of 4-Ethoxybenzoyl Chloride: This is achieved by reacting 4-ethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The 4-ethoxybenzoyl chloride is then reacted with 1-methylimidazole in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group in the 4-ethoxybenzoyl moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidation of the ethoxy group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction can yield alcohol derivatives.
Hydrolysis: Hydrolysis results in the formation of 4-ethoxybenzoic acid and 1-methylimidazole.
Scientific Research Applications
5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic activity. Additionally, the 4-ethoxybenzoyl group can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
4-(Trifluoromethyl)benzoyl Chloride: Contains a trifluoromethyl group, which imparts different electronic properties.
4-Methoxybenzyl Chloride: Similar benzoyl structure but with a methoxy group and a benzyl chloride moiety.
Uniqueness
5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole is unique due to the presence of both the ethoxybenzoyl group and the imidazole ring. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-11-6-4-10(5-7-11)13(16)12-8-14-9-15(12)2/h4-9H,3H2,1-2H3 |
InChI Key |
FGWZNTKUNFURQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.